4-(1-Methyl-1h-indazol-3-yl)butan-2-ol
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Overview
Description
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol is a chemical compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown significant biological activities, making it a valuable scaffold in medicinal chemistry
Preparation Methods
The synthesis of 4-(1-Methyl-1h-indazol-3-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindazole with butan-2-one in the presence of a suitable catalyst. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are used in the development of new drugs and materials.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1h-indazol-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol can be compared with other similar compounds, such as:
4-(1H-Indazol-3-yl)butan-2-one: This compound has a similar structure but lacks the methyl group on the indazole ring.
4-(1H-Indol-3-yl)butan-2-one: This compound contains an indole moiety instead of an indazole moiety, which can result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(1-methylindazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C12H16N2O/c1-9(15)7-8-11-10-5-3-4-6-12(10)14(2)13-11/h3-6,9,15H,7-8H2,1-2H3 |
InChI Key |
VRFRBDAUZRBJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NN(C2=CC=CC=C21)C)O |
Origin of Product |
United States |
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